

Physical properties of dibenzyl hydrazodicarboxylate

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Compound of Interest		
Compound Name:	Dibenzyl hydrazodicarboxylate	
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An In-depth Technical Guide on the Physical Properties of **Dibenzyl Hydrazodicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **dibenzyl hydrazodicarboxylate**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical Properties

Dibenzyl hydrazodicarboxylate is a stable, white solid compound at room temperature. A summary of its key physical properties is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C16H16N2O4	[1]
Molecular Weight	300.31 g/mol	[1]
Melting Point	104-106.5 °C	[2]
Boiling Point	462.4 °C at 760 mmHg	[2]
Density	1.248 g/cm ³	[2]
Appearance	White solid	
Solubility	Soluble in ethyl acetate and ligroine.	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **dibenzyl hydrazodicarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1 H NMR (400 MHz, CD₃CN): δ 7.64 7.25 (m, 10H, aromatic), 7.06 (br s, 2H, NH), 5.12 (s, 4H, CH₂)
- ¹³C NMR (101 MHz, CD₃CN): δ 157.5, 137.5, 129.5, 129.1, 128.9, 67.9

Infrared (IR) Spectroscopy

The IR spectrum of **dibenzyl hydrazodicarboxylate** exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:

- N-H Stretch: A sharp to broad absorption in the region of 3300-3500 cm⁻¹.
- C-H Stretch (aromatic): Absorptions typically appear above 3000 cm⁻¹.
- C-H Stretch (aliphatic): Absorptions are found below 3000 cm⁻¹.
- C=O Stretch (ester): A strong absorption band around 1700-1750 cm⁻¹.



- C-O Stretch: Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
- Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **dibenzyl hydrazodicarboxylate**.

Determination of Melting Point

The melting point of **dibenzyl hydrazodicarboxylate** can be determined using a standard capillary melting point apparatus.

Procedure:

- Ensure the dibenzyl hydrazodicarboxylate sample is dry and finely powdered.
- Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of approximately 10-15 °C per minute initially.
- Observe the sample closely. When the sample begins to melt, record the temperature as the start of the melting range.
- Continue heating and record the temperature at which the last solid melts; this is the end of the melting range.
- For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Determination of Boiling Point

The boiling point is determined at a specific pressure, as it is pressure-dependent.



Procedure:

- Place a small volume of **dibenzyl hydrazodicarboxylate** into a small test tube.
- Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer.
- Heat the sample in a suitable heating bath (e.g., silicone oil bath).
- As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- Once a steady stream of bubbles is observed, remove the heat source.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

¹H and ¹³C NMR Spectroscopy

NMR spectra are acquired to confirm the chemical structure of the compound.

Procedure:

- Dissolve approximately 5-10 mg of dibenzyl hydrazodicarboxylate in about 0.7 mL of a deuterated solvent (e.g., acetonitrile-d₃) in an NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the ¹H NMR spectrum, typically using a 400 MHz or higher field instrument.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.
- Acquire the ¹³C NMR spectrum using similar sample preparation. Broadband proton decoupling is typically used to simplify the spectrum.



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

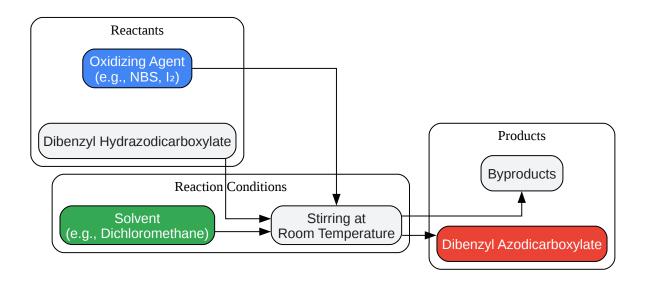
Procedure (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- · Record a background spectrum.
- Place a small amount of the solid dibenzyl hydrazodicarboxylate sample onto the ATR crystal, ensuring good contact.
- Apply pressure using the anvil.
- Acquire the IR spectrum of the sample.
- Clean the ATR crystal thoroughly after the measurement.

Chemical Reactivity and Workflow

Dibenzyl hydrazodicarboxylate serves as a precursor in various chemical syntheses. A common reaction is its oxidation to dibenzyl azodicarboxylate, a versatile reagent in organic synthesis.





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Caption: Oxidation of **Dibenzyl Hydrazodicarboxylate**.

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References

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